molecular formula C15H12BrClO B1292965 4'-Bromo-3-(3-chlorophenyl)propiophenone CAS No. 898762-56-6

4'-Bromo-3-(3-chlorophenyl)propiophenone

Cat. No.: B1292965
CAS No.: 898762-56-6
M. Wt: 323.61 g/mol
InChI Key: UFDAENUPQRIIDS-UHFFFAOYSA-N
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Description

4’-Bromo-3-(3-chlorophenyl)propiophenone is a halogenated derivative of propiophenone. It is characterized by the presence of both bromine and chlorine atoms attached to the phenyl rings. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-3-(3-chlorophenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 3-(3-chlorophenyl)propiophenone as the starting material, which is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

Industrial Production Methods

In industrial settings, the production of 4’-Bromo-3-(3-chlorophenyl)propiophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control and the use of solvents like dichloromethane or chloroform.

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-3-(3-chlorophenyl)propiophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The phenyl rings can undergo oxidation to form quinones using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), catalysts (palladium, copper)

    Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, ethanol)

    Oxidation: Oxidizing agents (KMnO4, chromium trioxide), solvents (water, acetic acid)

Major Products

    Substitution: Amino or thio derivatives of the original compound

    Reduction: 4’-Bromo-3-(3-chlorophenyl)propiophenol

    Oxidation: Quinone derivatives

Scientific Research Applications

4’-Bromo-3-(3-chlorophenyl)propiophenone is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibition and receptor binding.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4’-Bromo-3-(3-chlorophenyl)propiophenone involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms enhance the compound’s binding affinity and specificity, allowing it to inhibit or activate biological pathways. The carbonyl group can form hydrogen bonds with active site residues, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

  • 4’-Bromo-3-chloropropiophenone
  • 3’-Bromo-3-(4-chlorophenyl)propiophenone
  • 4’-Methyl-3-chloropropiophenone

Uniqueness

4’-Bromo-3-(3-chlorophenyl)propiophenone is unique due to the specific positioning of the bromine and chlorine atoms, which influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it valuable for specific applications in drug development and chemical research.

Properties

IUPAC Name

1-(4-bromophenyl)-3-(3-chlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClO/c16-13-7-5-12(6-8-13)15(18)9-4-11-2-1-3-14(17)10-11/h1-3,5-8,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDAENUPQRIIDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644425
Record name 1-(4-Bromophenyl)-3-(3-chlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898762-56-6
Record name 1-Propanone, 1-(4-bromophenyl)-3-(3-chlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898762-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromophenyl)-3-(3-chlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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